Dicamba-13C6
Description
Role of Dicamba-[13C6] in Mechanistic Studies of Herbicide Fate and Efficacy
Dicamba-[13C6] is a specially created version of the herbicide Dicamba (B1670444) where the six carbon atoms of the central phenyl ring are replaced with the heavier carbon-13 isotope. sigmaaldrich.com This labeling makes it an ideal internal standard and tracer for scientific studies. In analytical chemistry, an internal standard is a compound added in a constant amount to samples to correct for any loss of analyte during sample processing or analysis. Because Dicamba-[13C6] is chemically identical to the regular herbicide, it behaves the same way during extraction and analysis, but its heavier mass allows it to be distinguished by a mass spectrometer. epa.govepa.gov
The use of Dicamba-[13C6] is crucial for accurately quantifying the amount of Dicamba in complex environmental samples like air, water, and soil. epa.govnih.gov It helps scientists account for matrix effects—interference from other components in the sample—that can suppress or enhance the analytical signal, ensuring robust and reliable measurements. epa.govnih.gov This precision is vital for studying the herbicide's environmental fate, including its tendency for off-target movement (drift and volatilization), and for understanding its efficacy and how it breaks down. uark.educore.ac.uk
Historical Context of Dicamba Research and the Value of Isotopic Enrichment
Dicamba, a benzoic acid herbicide, was first registered for use in the 1960s to control broadleaf weeds. usrtk.orgiastate.eduwikipedia.org Over the decades, its use has grown, particularly with the development of dicamba-resistant crops. iastate.eduisotope.com However, the chemical's effectiveness has been accompanied by challenges, most notably its volatility, which is the tendency to turn into a vapor. awsjournal.orgiastate.edu This vapor can drift from the application site and damage non-target, sensitive crops, a problem that has prompted significant research and regulatory scrutiny. isotope.comiastate.edu
Early research into Dicamba's environmental behavior was limited by the difficulty of tracking the compound at very low concentrations. The advent of isotopic labeling provided a solution. By enriching Dicamba with stable isotopes like ¹³C, researchers could create a tracer that was physically distinct but chemically identical. This isotopic enrichment allows for the precise tracking of Dicamba's movement and degradation pathways in the environment. nih.gov The development of Dicamba-[13C6] and other labeled versions has been instrumental in conducting the detailed fate and transport studies needed to understand and mitigate the risks associated with its use, such as volatilization. nih.goviastate.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-WBJZHHNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703024 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-06-7 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of Dicamba 13c6
The fundamental physicochemical properties of Dicamba-[13C6] are nearly identical to those of its unlabeled counterpart, with the primary difference being its molecular weight due to the inclusion of six ¹³C atoms. sigmaaldrich.com It is a white, crystalline solid at room temperature. nexles.com The isotopic labeling does not significantly alter properties such as melting point, solubility, or its acidic nature. sigmaaldrich.comlookchem.com Dicamba (B1670444) is known to be highly soluble in water and mobile in soils, which contributes to its potential to move into groundwater. awsjournal.orgnexles.com
| Property | Value | Source(s) |
| Chemical Name | 3,6-Dichloro-2-methoxybenzoic acid-(phenyl-¹³C₆) | sigmaaldrich.com |
| CAS Number | 1173023-06-7 | sigmaaldrich.com |
| Molecular Formula | ¹³C₆C₂H₆Cl₂O₃ | sigmaaldrich.com |
| Molecular Weight | 226.99 g/mol | sigmaaldrich.com |
| Mass Shift | M+6 | sigmaaldrich.com |
| Isotopic Purity | ≥98% (CP), 99 atom % ¹³C | sigmaaldrich.com |
| Physical Form | Powder / Crystalline Solid | sigmaaldrich.comnexles.com |
| Melting Point | 112-116 °C | sigmaaldrich.com |
| Water Solubility | High | nexles.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Synthesis and Manufacturing of Dicamba 13c6
The synthesis of isotopically labeled compounds like Dicamba-[13C6] is a specialized and meticulous process. The primary goal is to incorporate the stable isotope, in this case, ¹³C, into a specific location within the molecule's structure.
The general approach involves using a commercially available precursor that already contains the isotopic label. symeres.com For Dicamba-[13C6], the synthesis would likely start with a benzene (B151609) ring structure where all six carbon atoms are ¹³C. This labeled precursor would then undergo a series of chemical reactions to build the final Dicamba (B1670444) molecule. The synthesis of unlabeled Dicamba often involves the intermediate 3,6-Dichlorosalicylic acid (DCSA). lookchem.comuark.edu A plausible route for the labeled version would follow a similar pathway, carefully adding the methoxy (B1213986) group and the two chlorine atoms to the ¹³C₆ aromatic ring.
Key challenges in this process include ensuring high isotopic purity, meaning that the final product contains the desired ¹³C atoms at the correct positions and in high abundance. sigmaaldrich.com The multi-step nature of the synthesis can be costly and requires rigorous quality control at each stage to verify the structure and purity of the intermediates and the final compound. nih.goveuropa.eu
Environmental Fate and Transport Dynamics of Dicamba 13c6
Soil Degradation Pathways and Kinetics
The breakdown of Dicamba (B1670444) in the soil environment is a complex process governed by microbial activity and influenced by various soil and climate conditions. researchgate.net
Microbial degradation is the principal mechanism for Dicamba's dissipation in soil. nih.gov The rate of this biotransformation is significantly different under aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Aerobic biotransformation is the primary and more rapid degradation pathway for Dicamba in soil. canada.cacanada.ca Studies have shown that under aerobic conditions, the half-life of Dicamba is considerably shorter than under anaerobic conditions. For instance, in one study on Midwestern agricultural soil, the half-life of Dicamba was 31 days under aerobic conditions, which extended to 58 days under anaerobic conditions. orst.edu Another report cites a typical aerobic soil half-life of 72.9 days, which dramatically increases to 423 days in an anaerobic environment. mda.state.mn.us This difference underscores the importance of oxygen-utilizing microorganisms in the breakdown of the compound. The degradation process involves several microbial actions, including O-demethylation, hydroxylation, and dechlorination. orst.edu Negligible breakdown in sterilized soils confirms that microbial decomposition is the major factor in its dissipation. tdl.org
Several soil physicochemical characteristics significantly influence the rate and extent of Dicamba degradation. These factors primarily affect the activity of microbial populations responsible for the breakdown. mdpi.com
Temperature and Moisture: Dicamba degradation is directly related to soil temperature and moisture, as these factors control microbial activity. researchgate.nettdl.org Degradation increases with rising temperatures (between 5°C and 35°C) and increasing soil moisture up to 50% gravimetric content, after which the rate may decline, likely due to the onset of anaerobic conditions. tdl.org Rapid breakdown occurs in warm, moist soil conditions. researchgate.net
Soil Type and Texture: Degradation is generally faster in heavier soil types, such as silty clay loam, compared to lighter sandy loams. researchgate.nettdl.org This is attributed to the larger and more active microbial populations typically found in finer-textured soils. tdl.org One study found half-lives ranging from 7.6 days in a sandy clay soil to 46.1 days in a sandy soil. mdpi.com
Organic Matter: Soil organic carbon (OC) content influences degradation. One study showed that the degradation of 50% of an applied dose was faster in soil with high OC content compared to soil with low OC content. mdpi.com However, the major metabolite, 3,6-DCSA, has a low mobility and preferentially partitions to organic matter. canada.cacanada.ca
pH: The effect of soil pH on Dicamba degradation is complex. While some studies observed no significant effect of pH on Dicamba activity or movement, others have noted a negative relationship between sorption and soil pH. researchgate.netresearchgate.net Lower soil pH can increase the potential for Dicamba volatilization, which affects its availability for degradation. awsjournal.orgscielo.br
The half-life (DT₅₀), or the time required for 50% of the initial amount of a substance to degrade, is a key indicator of its persistence in the environment. The half-life of Dicamba in soil is not a single value but varies widely depending on the interplay of the factors mentioned above.
Reported half-lives in soil range broadly from 3 to 136 days. researchgate.net A typical range under many field conditions is cited as 30 to 60 days. orst.eduorst.edu However, specific conditions can lead to much shorter or longer persistence. For example, studies have reported half-lives as short as 7.6 to 10 days and as long as 149 days depending on the specific soil properties and landscape (e.g., turfgrass vs. mulched soil vs. soil under a tree canopy). mdpi.comucanr.eduresearchgate.net The primary factors influencing this variability are microbial activity, which is in turn affected by soil moisture, temperature, and texture. nih.govtdl.org
Table 1: Reported Soil Half-Life (DT₅₀) of Dicamba Under Various Conditions
| Soil/System Type | Condition | Half-Life (Days) | Reference |
|---|---|---|---|
| Midwest Agricultural Soil | Aerobic | 31 | orst.edu |
| Midwest Agricultural Soil | Anaerobic | 58 | orst.edu |
| General Soil | Aerobic | 72.9 | mda.state.mn.us |
| General Soil | Anaerobic | 423 | mda.state.mn.us |
| Grassland Soil | Field | 17 | orst.edu |
| Forest-Type Soils | Field | 26-32 | orst.edu |
| Mulched Soil | Field (0-10 cm) | 7.9 | ucanr.edu |
| Soil Under Tree Canopy | Field (0-10 cm) | 149 | ucanr.edu |
| Sandy Clay Soil (High OC) | Lab | 7.6 | mdpi.com |
| Sandy Soil (Low OC) | Lab | 46.1 | mdpi.com |
The microbial degradation of Dicamba in soil proceeds through a defined pathway, leading to the formation of specific metabolites. The initial and most critical step is O-demethylation, which converts Dicamba into 3,6-dichlorosalicylic acid (3,6-DCSA). orst.eduwikipedia.orgnih.govresearchgate.net This transformation is catalyzed by microbial enzymes like Dicamba O-demethylase and renders the compound herbicidally inactive. wikipedia.orgnih.gov
3,6-Dichlorosalicylic acid (3,6-DCSA): This is the major degradation product of Dicamba in both aerobic and anaerobic soil environments. canada.caorst.edumda.state.mn.us Following its formation, 3,6-DCSA is considered non-persistent under aerobic conditions, with a reported half-life of about 8.5 days. canada.cacanada.ca However, under anaerobic conditions, it is persistent. regulations.gov While soluble in water, 3,6-DCSA exhibits low mobility in soil as it preferentially binds to organic matter, making it unlikely to leach into groundwater. canada.cacanada.ca In one study, 3,6-DCSA levels peaked 20 days after Dicamba application and were negligible by day 60. researchgate.net
3,6-Dichlorogentisic acid (3,6-DCGA): This is a subsequent, minor metabolite formed from the 5-hydroxylation of 3,6-DCSA by specific microbial enzyme systems. asm.orgnih.govnih.gov The formation of 3,6-DCGA did not exceed 3.64% in laboratory studies. regulations.gov Further degradation of 3,6-DCGA can occur through dechlorination, for example, to 3-chlorogentisate. asm.orgresearchgate.net Other minor metabolites, such as 5-OH-dicamba, are also formed in small quantities. mda.state.mn.us
Half-Life Determination and Factors Affecting Persistence
Aquatic Environmental Behavior
Dicamba can enter aquatic systems, where its fate is also primarily governed by microbial processes.
Aerobic biotransformation is the main degradation pathway for Dicamba in aquatic environments. canada.cacanada.ca Studies comparing sterile and non-sterile water have demonstrated that microbial metabolism significantly enhances the dissipation of Dicamba. orst.edu The persistence in water is moderate, with reported half-lives of up to 55.9 days. canada.cacanada.ca
The conditions within the water system are critical. Dicamba is more persistent in anaerobic water sources, with a half-life of 141 days, compared to aerobic water sources where the half-life ranges from approximately 40 to 46 days. canada.cacanada.ca While photodegradation can occur, it is not considered a substantial removal process compared to microbial action. canada.cacanada.ca The primary metabolite formed in water is also 3,6-DCSA. canada.ca
Table 2: Reported Aquatic Half-Life (DT₅₀) of Dicamba
| Water Condition | Half-Life (Days) | Reference |
|---|---|---|
| Aerobic | 39.8 - 45.5 | canada.cacanada.ca |
| Anaerobic (Groundwater) | 141 | canada.cacanada.ca |
| General Aquatic System | Up to 55.9 | canada.cacanada.ca |
Table 3: Compound Names Mentioned in Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| Dicamba-[13C6] | 3,6-dichloro-2-methoxybenzoic acid-[13C6] |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid |
| 3,6-DCSA | 3,6-dichlorosalicylic acid |
| 3,6-DCGA | 3,6-dichlorogentisic acid |
| 5-OH-dicamba | 3,6-dichloro-5-hydroxy-2-methoxybenzoic acid |
| 3-chlorogentisate | 3-chloro-2,5-dihydroxybenzoic acid |
Photolytic and Hydrolytic Stability Assessments
Studies on the stability of dicamba indicate that it is stable to hydrolysis in aqueous solutions. nih.gov However, it is susceptible to degradation by photolysis when exposed to ultraviolet (UV) light. nih.gov The rate of photolytic degradation can vary depending on the specific conditions. For instance, in aqueous solutions at pH 7, the photolytic half-life of dicamba has been reported to be around 13.4 hours when exposed to a solar simulator. nih.gov When present on the epicuticular waxes of plants, the photolytic half-life can extend to 105 hours. nih.gov Another study reported a broader aqueous photolysis half-life ranging from 14 to 50 days. herts.ac.uk The use of isotopically labeled compounds like Dicamba-[13C6] is crucial in such studies to trace the degradation pathways and identify photoproducts. researchgate.net
Table 1: Photolytic and Hydrolytic Stability of Dicamba
| Degradation Pathway | Stability | Half-life (t½) | Conditions |
|---|---|---|---|
| Hydrolysis | Stable | Not significant | Aqueous solutions |
| Aqueous Photolysis | Susceptible | 13.4 hours | pH 7, solar simulator |
| Surface Photolysis | Susceptible | 105 hours | On plant epicuticular waxes, solar simulator |
Mobility and Leaching Potential
Dicamba is known for its high mobility in soil, which gives it a significant potential to leach into groundwater. herts.ac.ukbeyondpesticides.orgccme.cawa.gov This high mobility is attributed to its high water solubility and low affinity for binding to soil particles. nih.govccme.ca The persistence of dicamba in soil is generally low to moderate, with a reported half-life typically ranging from 1 to 4 weeks, although it can be as long as 136 days under certain conditions. wa.govresearchgate.net
The interaction of Dicamba-[13C6] with soil particles, a process known as sorption, is a key factor influencing its mobility and potential for leaching. The kinetics of sorption and desorption, which describe the rates at which the compound binds to and is released from soil particles, are critical for predicting its environmental transport. au.dknih.gov Studies on dicamba show that it generally exhibits weak sorption to soil. nih.govccme.ca
The soil-water partition coefficient (Kd), a measure of the extent of sorption, has been reported to be low for dicamba, with values typically ranging from 0 to 0.11 mL/g. ccme.ca This indicates a preference for the compound to remain in the soil solution rather than binding to soil solids, thus facilitating its movement with water. ccme.ca Desorption, the release of the sorbed compound back into the soil solution, is also a dynamic process that influences its availability for leaching and degradation. slu.se For some pesticides, desorption can be slower than adsorption, a phenomenon known as hysteresis. au.dk
Soil organic carbon (SOC) and clay content are primary factors that influence the sorption of many organic compounds. nih.govnih.govresearchgate.net However, for dicamba, the influence of SOC on sorption is not always straightforward. While some studies suggest that the number of sorption sites may increase with SOC content, others have found that SOC and clay content are less critical in determining its adsorption compared to other herbicides. nih.govresearchgate.net
In soils with low organic matter, clay content can become the more dominant factor influencing sorption. nih.gov One study found that in soils with low organic matter (0.3-1.0%) and varying clay content (3-66%), the clay content was the main property determining the extent of dicamba adsorption. nih.govcore.ac.uk The relationship between SOC, clay content, and the structural stability of soil can also indirectly affect pesticide movement. thuenen.demdpi.comfao.org
Soil moisture and pH are critical factors that can significantly affect the sorption behavior of ionizable pesticides like dicamba. nih.govresearchgate.net Dicamba is a weak acid with a pKa of 1.87, meaning it will be predominantly in its anionic (negatively charged) form in most agricultural soils (which typically have a pH above this value). core.ac.uk This negative charge leads to repulsion from negatively charged soil particles like clay and organic matter, resulting in low sorption. nih.gov Consequently, as soil pH increases, the sorption of dicamba tends to decrease, leading to greater mobility. nih.govccme.ca
Soil moisture content also plays a role in dicamba sorption. Research has shown that at higher water contents, the sorption of dicamba can increase in some soil types. researchgate.net For example, in a silty clay loam, the sorption coefficient for dicamba was found to increase almost sixfold at higher water content compared to lower water content. researchgate.net This may be due to the decreasing hydrophobicity of soil organic matter with increasing water content, making sorption sites more accessible. researchgate.net
Due to its high mobility and weak sorption to soil particles, dicamba has a significant potential to contaminate groundwater. beyondpesticides.orgccme.cawa.govpublications.gc.cacheyennecity.org Its propensity to leach through the soil profile, particularly in permeable soils and areas with shallow water tables, is a well-documented concern. beyondpesticides.orgcheyennecity.org The use of Dicamba-[13C6] in environmental monitoring studies allows for the precise tracking of its movement through the soil and into groundwater systems. nih.govresearchgate.net The relatively short soil half-life of dicamba can mitigate this risk to some extent, as it may degrade before reaching greater depths. researchgate.net However, under conditions that are not favorable for microbial degradation, such as low temperatures or low microbial activity, the risk of groundwater contamination increases. nih.gov
Soil Sorption and Desorption Kinetics and Equilibria
Impact of Soil Organic Carbon and Clay Content
Volatilization and Vapor Drift Characterization
Volatilization, the process by which a substance transforms from a liquid or solid state to a gaseous state, is a significant pathway for the off-target movement of dicamba. washu.educambridge.orgscielo.brawsjournal.org This is a particular concern as the vapor can drift and cause damage to non-target, sensitive crops. washu.edu The use of Dicamba-[13C6] as a tracer is instrumental in quantifying the extent of volatilization under various field conditions. awsjournal.orgresearchgate.net
Research has shown that the volatility of dicamba is highly dependent on its chemical form. The acid form of dicamba is more volatile than its salt forms. awsjournal.org Factors such as temperature and humidity also play a crucial role, with higher temperatures increasing the risk of volatilization. core.ac.uk Studies have shown that a significant portion of applied dicamba can be lost to the atmosphere through volatilization, with peak fluxes often occurring within the first few hours after application. scielo.br One study in a tropical environment found that the cumulative mass loss of dicamba due to volatilization was approximately 0.15% of the applied dose within 72 hours. scielo.br Another study indicated that less than 0.2% of the applied dicamba volatilized over a three-day sampling period under specific agricultural conditions. awsjournal.org Recent research suggests that much of the volatilization may occur after the spray droplets have dried to a residue on plant or soil surfaces. washu.edu
Table 2: Chemical Compound Names
| Compound Name |
|---|
| Dicamba-[13C6] |
| Dicamba |
| Carbon-13 |
| Glyphosate (B1671968) |
| Imazethapyr |
| 2,4-D |
| Metsulfuron-methyl |
| Flupyrsulfuron-methyl-sodium |
| Azoxystrobin |
| Chlorotoluron |
| Atrazine |
| Trifluralin |
| Metazachlor |
| Metamitron |
| Sulcotrione |
| Aminomethylphosphonic acid |
| D3-dicamba |
| 5-hydroxy-2-methoxy-3-6-dichloro benzoic acid |
| 3,6-dichlorosalicylic acid |
| 2,5-dihydroxy-3,6-dichlorobenzoic acid |
| 5-hydroxydicamba |
| Desamino-metamitron |
| Alanine |
| Glutamate |
| Pyruvate |
| Monocrotophos |
| Piperidinium |
| Florpyrauxifen-benzyl |
| Carbendazim |
| Dieldrin |
Factors Influencing Volatility from Applied Surfaces
The volatilization of dicamba, the process of it converting from a liquid or solid to a gas after application, is influenced by a combination of chemical, environmental, and application-specific factors. Studies using Dicamba-[13C6] for quantification have helped to elucidate these influences.
A primary factor is the formulation of the dicamba product. Dicamba acid is the most volatile form. cambridge.org To reduce volatility, it is often formulated as a salt, such as dimethylamine (B145610) (DMA) or diglycolamine (DGA). cambridge.orgacs.org Research has demonstrated that DGA salt formulations are less volatile than DMA salt versions. awsjournal.org The addition of a volatility reduction agent (VRA) can further decrease the potential for volatilization by preventing the formation of the more volatile dicamba acid. cambridge.org One study found that the addition of a VRA reduced the amount of dicamba detected in air samples by 70% compared to treatments without the adjuvant. cambridge.org
Environmental conditions play a significant role in dicamba volatility. researchgate.net Increased temperatures are strongly correlated with higher rates of volatilization. gmwatch.orgcambridge.org Research has shown that as temperatures rise, particularly above 85°F (30°C), the amount of detectable dicamba in the air increases. gmwatch.orgcambridge.org Low relative humidity can also contribute to increased volatility. gmwatch.org
The composition of the spray solution, particularly its pH, is another critical factor. The addition of other herbicides, such as glyphosate, to a tank mix with dicamba can lower the pH of the spray solution. gmwatch.orgcambridge.org This decrease in pH can lead to a higher proportion of dicamba being in its more volatile acid form, thereby increasing its volatilization. gmwatch.org Studies have shown that adding glyphosate can increase the concentration of dicamba in the air by 3 to 9 times compared to dicamba applied alone. gmwatch.org
The surface onto which dicamba is applied also impacts its volatility. Research indicates that dicamba applied to vegetation, such as cotton leaves, generally results in greater detectable amounts of the compound in the air compared to applications made to bare soil. cambridge.org
A summary of factors influencing dicamba volatility is presented in the table below.
| Factor | Influence on Volatility | Research Findings |
| Formulation | The salt form of dicamba significantly affects its volatility. | Diglycolamine (DGA) salts are less volatile than dimethylamine (DMA) salts. cambridge.orgawsjournal.org The acid form is the most volatile. cambridge.org |
| Volatility Reduction Agent (VRA) | The inclusion of a VRA in the spray mixture reduces volatilization. | A VRA can lower the amount of dicamba in air samples by as much as 70%. cambridge.org |
| Temperature | Higher temperatures increase the rate of volatilization. | A significant increase in dicamba volatility is observed at temperatures above 30°C (85°F). gmwatch.orgcambridge.org |
| Tank Mix Partners | The addition of certain other herbicides, like glyphosate, can increase volatility. | Adding glyphosate to a dicamba spray solution can increase atmospheric dicamba concentrations by 3 to 9 times. gmwatch.org |
| Application Surface | The type of surface receiving the application affects volatility. | Applications onto vegetation tend to result in higher detectable amounts of dicamba in the air compared to soil applications. cambridge.org |
Atmospheric Transport and Deposition Research
Once volatilized, Dicamba-[13C6] can be transported in the atmosphere over various distances before being deposited back onto land or water surfaces. The use of Dicamba-[13C6] as an internal standard has been instrumental in quantifying this movement and deposition.
Field studies have confirmed that dicamba can be detected in the air for several days following application. In one study, dicamba was detectable in the air for up to 72 hours after treatment, regardless of the formulation used or the time of application. awsjournal.org The highest concentrations are typically observed within the first few hours after application, with a sharp decline thereafter. awsjournal.orgscielo.br For instance, a study in a tropical environment found that the peak flux of volatilized dicamba occurred within the first 20 hours, with a total cumulative mass loss of 0.15% (±0.08%) of the applied dose over 72 hours. scielo.br
Atmospheric stability is a key factor in the transport of dicamba. Applications made during stable atmospheric conditions, such as temperature inversions which can occur in the evening, have been associated with higher concentrations of dicamba in the air compared to applications made during unstable, midday conditions. cambridge.orgcambridge.org
Research has also quantified the deposition of airborne dicamba. One study that utilized ¹³C₆-labeled dicamba as an internal standard measured dicamba deposition downwind from a treated field. cambridge.org The results showed that dicamba deposition was highest near the application area and decreased with increasing distance. cambridge.org For example, 525 ng of dicamba per filter was measured on filter papers placed directly downwind of the treated area, with a 50% reduction in deposition estimated at a distance of 7 meters from the edge of the application block. cambridge.org
The following table summarizes findings from atmospheric transport and deposition research where Dicamba-[13C6] was used for quantification.
| Research Focus | Key Findings |
| Temporal Air Concentration | Dicamba is detectable in the air for up to 72 hours post-application. awsjournal.org The highest concentrations occur within the first 8-20 hours. awsjournal.orgscielo.br |
| Cumulative Volatilization | In a tropical climate study, the cumulative mass loss of dicamba to the atmosphere was 0.15% (±0.08%) of the applied amount over three days. scielo.br |
| Influence of Atmospheric Stability | Applications during stable atmospheric conditions (e.g., temperature inversions) can lead to higher airborne concentrations of dicamba. cambridge.orgcambridge.org |
| Downwind Deposition | Dicamba deposition decreases with distance from the application site. cambridge.org A 50% reduction in deposition was observed at 7 meters from the treated area in one study. cambridge.org |
Microbial Degradation and Biotransformation Pathways of Dicamba Investigated with 13c6 Labeling
Identification of Key Microbial Taxa Involved in Dicamba-[13C6] Catabolism
A variety of microorganisms capable of degrading dicamba (B1670444) have been isolated and identified from different environments, such as soil and activated sludge. nih.govresearchgate.net These microbes utilize dicamba as a source of carbon and energy. nih.govnih.gov The degradation process often involves the concerted action of microbial consortia, which can be more robust and efficient than single isolates, especially under varying environmental conditions. nih.govnih.govfrontiersin.org
Several key bacterial genera have been identified for their significant role in dicamba catabolism. These include Pseudomonas, Stenotrophomonas, Sphingomonas, and Rhizorhabdus. nih.govresearchgate.netacademicjournals.org For instance, Pseudomonas paucimobilis was isolated from a consortium that could use dicamba as its sole carbon source. nih.gov Similarly, Stenotrophomonas maltophilia strain DI-6 and Rhizorhabdus dicambivorans (formerly Sphingomonas sp.) Ndbn-20 are well-studied aerobic bacteria known for their ability to degrade dicamba. researchgate.netresearchgate.net Anaerobic bacteria, such as Moorella thermoacetica and Desulfibacterium hafniense, have also been shown to initiate dicamba degradation through demethylation, although they may not fully metabolize the resulting products. asm.org
The table below summarizes some of the key microbial taxa involved in dicamba degradation and their initial metabolic step.
| Microbial Taxon | Initial Degradation Step | Environment of Isolation |
|---|---|---|
| Pseudomonas paucimobilis | Degradation as sole carbon source | Consortium |
| Stenotrophomonas maltophilia DI-6 | O-demethylation | Soil |
| Rhizorhabdus dicambivorans Ndbn-20 | O-demethylation | Compost |
| Sphingobium sp. Ndbn-10 | O-demethylation | Activated sludge |
| Moorella thermoacetica | Demethylation | Anaerobic environments |
| Desulfibacterium hafniense | Demethylation | Anaerobic environments |
Elucidation of Enzymatic Mechanisms and Gene Clusters
The microbial breakdown of dicamba is initiated by specific enzymatic reactions, with the responsible genes often located in clusters on the microbial genome. researchgate.netnih.gov These gene clusters can encode for the entire metabolic pathway required for the degradation of the herbicide.
O-Demethylation Pathways (e.g., Dicamba Demethylase, Monooxygenase)
The initial and rate-limiting step in the aerobic degradation of dicamba is O-demethylation, which converts the herbicidally active dicamba into the inactive metabolite 3,6-dichlorosalicylic acid (3,6-DCSA). researchgate.netfrontiersin.orgresearchgate.net Two primary types of dicamba demethylases have been identified:
Dicamba Monooxygenase (DMO): This is a three-component enzyme system found in bacteria like Stenotrophomonas maltophilia DI-6. frontiersin.orgresearchgate.net It belongs to the Rieske non-heme iron oxygenase family and requires NADH and oxygen for its activity. researchgate.netpdbj.orgnih.gov The three components are a reductase, a ferredoxin, and a terminal oxygenase. nih.govuniprot.org The oxygenase component, DdmC, is responsible for catalyzing the monooxygenation reaction. nih.gov The genes encoding these components (ddmA, ddmB, and ddmC) have been isolated and characterized. nih.gov
Tetrahydrofolate (THF)-dependent Methyltransferases: Found in bacteria such as Rhizorhabdus dicambivorans Ndbn-20, this system uses a different mechanism for demethylation. researchgate.netfrontiersin.org An enzyme named Dmt catalyzes the transfer of the methyl group from dicamba to THF. nih.govresearchgate.net The genes for this pathway, including the methyltransferase (dmt) and genes involved in THF metabolism (metF, dhc, and purU), are often found in a single gene cluster. nih.govnih.gov
Hydroxylation and Dechlorination Processes
Following O-demethylation, the resulting 3,6-DCSA undergoes further degradation. In aerobic pathways, this typically involves hydroxylation and dechlorination. researchgate.netorst.edu In R. dicambivorans Ndbn-20, a cytochrome P450 monooxygenase system, DsmABC, hydroxylates 3,6-DCSA at the 5-position to produce 3,6-dichlorogentisate. researchgate.netasm.org Subsequent steps can involve dechlorination, where chlorine atoms are removed from the aromatic ring, a crucial step for the complete mineralization of the compound. nih.govresearchgate.net
Role of Cytochrome P450 Systems
Cytochrome P450 systems play a significant role in the metabolism of dicamba and its intermediates. researchgate.netcambridge.org As mentioned, the DsmABC system in R. dicambivorans Ndbn-20 is a three-component cytochrome P450 monooxygenase responsible for the hydroxylation of 3,6-DCSA. researchgate.netasm.org This system consists of a monooxygenase (DsmA), a ferredoxin (DsmB), and a ferredoxin reductase (DsmC). researchgate.netasm.org The expression of these genes is induced by the presence of 3,6-DCSA. asm.org Cytochrome P450s are known for their ability to catalyze the oxidation of a wide range of substrates, making them key enzymes in the detoxification of xenobiotics like herbicides. cambridge.orgmdpi.com
Anaerobic and Aerobic Metabolic Routes
Dicamba can be degraded under both aerobic and anaerobic conditions, though the pathways and rates differ significantly. wikipedia.org
Aerobic Metabolism: Under aerobic conditions, the degradation of dicamba is relatively rapid. mda.state.mn.usepa.gov The primary pathway involves O-demethylation to 3,6-DCSA, followed by hydroxylation and ring cleavage, eventually leading to the production of carbon dioxide. orst.eduregulations.gov The half-life of dicamba in aerobic soil is typically shorter than in anaerobic conditions. orst.edu
Anaerobic Metabolism: In the absence of oxygen, dicamba degradation is much slower. mda.state.mn.usepa.govregulations.gov The initial step is still demethylation to 3,6-DCSA. asm.org However, the subsequent degradation of 3,6-DCSA is slow and it can persist in the environment. epa.govregulations.gov Proposed anaerobic pathways for 3,6-DCSA include decarboxylation to 2,5-dichlorophenol (B122974) or dechlorination to 6-chlorosalicylic acid. researchgate.netasm.org Recently, a chlorosalicylic acid decarboxylase (CsaD) was identified from an anaerobic sludge, providing enzymatic evidence for the decarboxylation step. asm.org
The table below compares the key features of aerobic and anaerobic dicamba degradation.
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Degradation Rate | Relatively fast | Significantly slower |
| Initial Step | O-demethylation to 3,6-DCSA | Demethylation to 3,6-DCSA |
| Key Enzymes | Dicamba monooxygenase, THF-dependent methyltransferases, Cytochrome P450s | THF-dependent methyltransferases, Chlorosalicylic acid decarboxylase |
| Major Metabolites | 3,6-DCSA, 3,6-dichlorogentisate | 3,6-DCSA, 2,5-dichlorophenol, 6-chlorosalicylic acid |
| Persistence of Metabolites | 3,6-DCSA is further degraded | 3,6-DCSA is persistent |
Dynamics of Microbial Communities and Consortia in Degradation
The degradation of dicamba in the environment is often the result of the synergistic activities of diverse microbial communities. researchgate.net Microbial consortia, which are communities of different microbial species, can exhibit enhanced degradation capabilities compared to individual strains. nih.govnih.govfrontiersin.org This is because different members of the consortium can carry out different steps of the degradation pathway, leading to a more complete breakdown of the parent compound and its metabolites. mdpi.com
For example, an efficient dicamba-degrading microbial consortium was enriched from soil, which could almost completely degrade high concentrations of dicamba in a short period. frontiersin.org The degradation ability of this consortium improved over successive transfers, indicating adaptation and selection of the most efficient degraders. frontiersin.org Studies on the dynamics of these communities reveal that the abundance of specific bacterial taxa, such as those from the phylum Actinobacteria, can increase during the enrichment process on dicamba, suggesting their key role in the degradation process. asm.org The interactions within these consortia, such as the exchange of metabolites, can lead to more efficient and robust degradation of complex compounds like dicamba. mdpi.com
Stable Isotope Probing (SIP) for Tracing Carbon Flow and Identifying Active Biota
Stable Isotope Probing (SIP) is a powerful molecular technique used in microbial ecology to identify metabolically active microorganisms within a complex community and to trace the flow of specific substrates into their biomass. scienceopen.comeeer.org The methodology involves introducing a substrate that has been enriched with a heavy stable isotope, such as Carbon-13 (¹³C), into an environmental sample. scienceopen.comdoe.gov Microorganisms that consume this labeled substrate incorporate the heavy isotope into their cellular components, including nucleic acids (DNA and RNA) and phospholipid fatty acids (PLFAs). eeer.orgisolife.nl These labeled biomarkers can then be separated from the unlabeled ("light") biomarkers of inactive organisms and phylogenetically identified. nsf.gov
The core principle of a DNA-SIP experiment with Dicamba-[¹³C6] is to track the ¹³C atoms from the herbicide's core structure directly into the DNA of the microorganisms responsible for its breakdown. The process begins with incubating an environmental sample, such as soil or water, with Dicamba-[¹³C6]. Microbes that utilize Dicamba as a source of carbon for growth and energy will synthesize new DNA that is denser due to the incorporated ¹³C. scienceopen.comnsf.gov
Following incubation, total DNA is extracted from the sample. This mixture contains both "light" DNA (from organisms that did not consume the labeled Dicamba) and "heavy" DNA (from the active Dicamba degraders). These DNA pools are separated using isopycnic centrifugation in a cesium chloride gradient. The heavier DNA, having incorporated ¹³C, forms a distinct band at a higher buoyant density, which can be physically separated from the light DNA. isolife.nlnih.gov
The final step involves the analysis of this heavy DNA fraction. By sequencing the 16S rRNA gene from this fraction, researchers can identify the specific bacterial and archaeal taxa that were actively assimilating carbon from the Dicamba-[¹³C6] ring. nsf.gov This provides definitive evidence linking specific microbial populations to the degradation of Dicamba in situ, a connection that is difficult to establish with traditional cultivation methods alone. isolife.nl This approach can distinguish the primary degraders from the broader microbial community. nih.gov
The application of RNA-SIP follows a similar principle but targets RNA instead of DNA. Since RNA is synthesized more rapidly in metabolically active cells, RNA-SIP can provide a snapshot of the most active community members over shorter time scales. researchgate.net
Tracing Carbon Flow with Dicamba-[¹³C6]
By tracing the ¹³C label, scientists can map the metabolic fate of the Dicamba molecule. The incorporation of ¹³C into different cellular components provides distinct insights:
¹³C in DNA/RNA: Indicates that the carbon from the Dicamba ring is being used for microbial growth and replication. nsf.gov
¹³C in Phospholipid Fatty Acids (PLFAs): PLFA profiles can offer a fingerprint of the active microbial community structure, as different microbial groups have characteristic fatty acid compositions. mdpi.com
¹³C in CO₂: Measuring the evolution of ¹³CO₂ from the sample quantifies the rate of complete mineralization of the Dicamba ring, representing its ultimate degradation to inorganic carbon. nih.gov
Identifying Active Biota
Studies on Dicamba degradation have identified several bacterial genera capable of its biotransformation, primarily through demethylation of the methoxy (B1213986) group to form 3,6-dichlorosalicylic acid. orst.edu These include species within Stenotrophomonas, Pseudomonas, and Rhizorhabdus. isolife.nl A SIP experiment using Dicamba-[¹³C6] would be able to confirm which of these, or potentially other unidentified microbes, are the primary actors in a given environment. The data generated would allow for a quantitative understanding of the key players in the herbicide's natural attenuation.
Hypothetical Data from a Dicamba-[¹³C6] SIP Study
The following tables represent the type of data that would be generated from a hypothetical soil microcosm experiment using Dicamba-[¹³C6] to identify active degraders.
Table 1: Hypothetical ¹³C Incorporation into Microbial Biomarkers
This table illustrates the successful labeling of microbial biomass after incubation with Dicamba-[¹³C6] compared to a control with unlabeled Dicamba. The enrichment of ¹³C in the DNA, RNA, and PLFA fractions of the treated sample signifies active uptake and assimilation of the herbicide's carbon.
| Biomarker | Control (Unlabeled Dicamba) Atom % ¹³C | Treatment (Dicamba-[¹³C6]) Atom % ¹³C | Fold Increase |
| Total DNA | 1.10 | 5.85 | 5.3 |
| Total RNA | 1.11 | 9.20 | 8.3 |
| Total PLFAs | 1.09 | 7.54 | 6.9 |
Table 2: Identification of Active Dicamba-Degrading Taxa via DNA-SIP
This table shows the hypothetical relative abundance of bacterial families identified through 16S rRNA gene sequencing of the "heavy" DNA fraction, which contains the DNA from organisms that assimilated ¹³C from Dicamba-[¹³C6]. This directly points to the key microbial families involved in the degradation process.
| Bacterial Family | Relative Abundance in "Heavy" DNA Fraction (%) | Known Role in Herbicide Degradation |
| Comamonadaceae | 45.2 | Contains known degraders of aromatic compounds |
| Rhodocyclaceae | 21.8 | Implicated in the degradation of various pollutants |
| Nocardiaceae | 15.5 | Known for broad catabolic capabilities, including herbicide breakdown |
| Sphingomonadaceae | 9.3 | Includes species known to degrade Dicamba and other herbicides |
| Other | 8.2 | - |
Plant Interaction and Metabolism Studies Using Dicamba 13c6
Uptake, Translocation, and Compartmentalization of Dicamba-[13C6] in Plants
Studies utilizing labeled dicamba (B1670444), such as Dicamba-[13C6], have elucidated the processes by which plants absorb and distribute the compound. Dicamba is readily absorbed by both the roots from treated soil and the foliage. orst.edu The rate of uptake and subsequent movement can vary depending on the plant species and environmental conditions. orst.eduresearchgate.net For instance, tolerant wild tomato accessions have been observed to prevent dicamba absorption more effectively than sensitive cultivars, a difference potentially linked to leaf characteristics like trichome density. researchgate.net
Once absorbed, dicamba is highly mobile within the plant. unl.edu It is translocated throughout all plant tissues, moving from the point of application (source) to areas of active growth (sink), such as young leaves and meristematic regions. core.ac.ukorst.eduresearchgate.netumn.edu This movement occurs via both acropetal (upward) and basipetal (downward) pathways in the plant's vascular systems. researchgate.net The distribution pattern can differ between species; in Tartary buckwheat and wild mustard, dicamba tends to accumulate in young, actively growing leaves, whereas in barley and wheat, it is more evenly distributed. orst.edu Research using radiolabeled dicamba on susceptible soybeans found that a significant portion of the absorbed herbicide was transported to the seeds. uark.edu
On a cellular level, auxin transport and compartmentalization are complex processes. The phytohormone auxin is known to be sequestered in the endoplasmic reticulum (ER) by specific carriers, which limits its availability for nuclear signaling. nih.gov This mechanism of intracellular compartmentalization could influence the availability and activity of auxin-mimicking herbicides like dicamba at their target sites within the cell. nih.gov
Table 1: Factors Influencing Dicamba Uptake and Translocation
| Factor | Influence on Uptake & Translocation | Research Findings | Citation |
|---|---|---|---|
| Plant Species | Varies significantly between tolerant and susceptible species. | Tolerant grasses metabolize dicamba more effectively, while susceptible dicots show limited metabolism and greater translocation to sensitive tissues. | core.ac.ukorst.edu |
| Plant Anatomy | Leaf characteristics can affect absorption rates. | Tolerant wild tomato accessions with higher trichome density showed lower dicamba absorption compared to sensitive cultivars. | researchgate.net |
| Growth Stage | Affects the distribution pattern of the herbicide. | Translocation is more extensive during the vegetative stage. After flowering, movement out of the treated leaf decreases. | researchgate.netumn.edu |
| Translocation Pathway | Moves from source to sink tissues. | Accumulates in actively growing regions like young leaves and meristems. | orst.eduresearchgate.netumn.edu |
Metabolic Transformation of Dicamba-[13C6] in Plant Tissues
The metabolic fate of dicamba is a key determinant of its selectivity and persistence in plants. Tolerant species, particularly grasses, can metabolize dicamba into inactive forms, while susceptible species often lack this capability, leading to its accumulation and phytotoxicity. core.ac.uk Studies in susceptible species like buckwheat and purple nutsedge have shown that the herbicide is not significantly degraded. core.ac.ukresearchgate.net
The primary metabolic pathway for dicamba detoxification in tolerant plants is hydroxylation of the benzene (B151609) ring, followed by conjugation. core.ac.uk The major metabolite formed through this process is 5-hydroxy-dicamba (5-OH dicamba or 5-hydroxy-2-methoxy-3,6-dichlorobenzoic acid). core.ac.ukmda.state.mn.us Another significant metabolite is 3,6-dichlorosalicylic acid (DCSA), which is formed through the demethylation of dicamba. core.ac.ukhh-ra.orgfao.orgsciex.com.cn DCSA is considered a major degradate and generally lacks herbicidal activity. mda.state.mn.ushh-ra.org These metabolites, along with the parent compound, can be accurately quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing Dicamba-[13C6] as an internal standard for precise measurement. fao.orgsciex.com.cn
Table 2: Key Metabolites of Dicamba in Plants
| Metabolite | Formation Pathway | Significance | Citation |
|---|---|---|---|
| 5-hydroxy-dicamba (5-OH dicamba) | Hydroxylation of the benzene ring. | A primary detoxification product in tolerant plants. | core.ac.ukmda.state.mn.us |
| 3,6-dichlorosalicylic acid (DCSA) | O-demethylation of dicamba. | A major, non-herbicidal degradate. | core.ac.ukmda.state.mn.ushh-ra.org |
| Conjugates | Glucose conjugation of dicamba or its metabolites. | Forms irreversible, inactive compounds, particularly in tolerant species. | core.ac.uk |
The detoxification of dicamba in herbicide-resistant crops is facilitated by a specific enzyme system. Genetically modified dicamba-resistant (DR) crops are engineered with a gene from the soil bacterium Pseudomonas maltophilia (strain DI-6) that encodes for dicamba monooxygenase (DMO). core.ac.ukhh-ra.org
The DMO enzyme is the terminal component of a three-part enzyme system known as dicamba O-demethylase. hh-ra.orgnih.gov This system catalyzes the conversion of dicamba to the non-toxic DCSA. It functions as an electron transfer chain where electrons from NADH are passed through a reductase to a ferredoxin, and finally to the DMO enzyme, which performs the demethylation. hh-ra.org Interestingly, when the DMO gene is expressed in plants, the enzyme can utilize the plant's native ferredoxin to facilitate the reaction, negating the need to introduce the bacterial reductase and ferredoxin components. hh-ra.org
Identification of Plant-Specific Metabolites (e.g., 5-OH dicamba)
Mechanistic Insights into Auxin-Mimicry and Plant Response
Dicamba functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). core.ac.ukbayer.caorst.edu At normal concentrations, auxins regulate essential plant processes, including cell growth and development. umn.edu However, dicamba is more persistent than natural auxins and, at herbicidal concentrations, it overwhelms the plant's hormonal balance, leading to rapid, uncontrolled growth and eventual death in susceptible species. orst.edubayer.canih.gov
The phytotoxic effects of dicamba are initiated at the molecular level through the modulation of gene expression. Dicamba exposure triggers a complex signaling cascade involving multiple hormone pathways. Whole-genome analysis in Arabidopsis has shown that dicamba stimulates the expression of numerous genes involved in the biosynthesis and signaling of auxin, ethylene, and abscisic acid (ABA). nih.gov
A key discovery in understanding dicamba's mode of action is the identification of its specific protein receptors. The perception of auxinic herbicides involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. nih.govscielo.br Studies with Arabidopsis mutants revealed that TIR1 and AFB5 are the primary receptors that mediate dicamba signaling. nih.gov These receptors are part of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB), which targets transcriptional repressor proteins (Aux/IAAs) for degradation, thereby activating auxin-responsive genes. scielo.br The differential binding requirements of various auxinic herbicides to these receptors explain their varied effects; for example, while both TIR1 and AFB5 mutants show resistance to dicamba, only the tir1-1 mutant is resistant to 2,4-D. nih.govscielo.br Furthermore, dicamba treatment has been shown to upregulate genes like the GH3 family, which are involved in conjugating auxins to amino acids, a process that normally helps regulate hormone levels. nih.gov
The gene expression changes induced by dicamba manifest as profound disturbances in cellular growth and development. The herbicide induces uncontrolled cell elongation and division, particularly in the actively growing tissues where it accumulates. orst.eduumn.eduunl.edu This abnormal growth leads to characteristic symptoms of injury in susceptible plants, such as leaf epinasty (downward bending), cupping, crinkling, and twisting. core.ac.ukunl.eduxerces.org
Because dicamba is translocated to new growth, symptoms typically appear on the youngest leaves and shoots that were developing at the time of exposure. umn.edu The classic cupping of leaves is a result of dicamba disrupting normal cell division and expansion at the leaf margins. unl.edu At sufficient concentrations, this uncontrolled growth disrupts vital plant functions like photosynthesis and transpiration, leading to stunting and, ultimately, plant death. umn.edubayer.ca Research has also shown that even low, sub-lethal "drift" rates of dicamba can alter plant physiology and allocation of resources between growth and defense, potentially making them more vulnerable to herbivores. biorxiv.org
Gene Expression and Signaling Pathway Modulation
Molecular Basis of Plant Resistance to Dicamba
The widespread use of synthetic auxin herbicides like dicamba has led to the evolution of resistant weed populations, posing a significant challenge to sustainable agriculture. farms.com Understanding the molecular underpinnings of this resistance is crucial for developing effective weed management strategies. cambridge.org Resistance mechanisms are broadly categorized into two main types: non-target-site resistance (NTSR), which includes enhanced herbicide metabolism, and target-site resistance (TSR), which involves modifications to the herbicide's molecular target. oup.comwisc.edu The use of isotopically labeled compounds, such as Dicamba-[13C6], is instrumental in these investigations, serving as a stable isotope-labeled internal standard for the accurate quantification of the herbicide in plant tissues via mass spectrometry. uark.edu This allows researchers to precisely track the fate of dicamba within plants, differentiating between metabolic breakdown and altered target-site interactions.
Metabolism-Based Resistance Mechanisms
Metabolism-based resistance is a non-target-site mechanism where the plant detoxifies the herbicide before it can exert its phytotoxic effects. pnas.org This process typically occurs in three phases, involving several enzyme families that modify the herbicide molecule to render it non-toxic and sequester it away from its site of action. farms.com
Phase I: The herbicide molecule undergoes an initial modification, often through oxidation, reduction, or hydrolysis. This step is frequently catalyzed by Cytochrome P450 monooxygenases (P450s). farms.comwisc.edu
Phase II: The modified herbicide is then conjugated with endogenous molecules, such as sugars or glutathione. This reaction, facilitated by enzymes like Glutathione S-transferases (GSTs), increases the herbicide's water solubility. farms.comwisc.edu
Phase III: The conjugated and now non-toxic herbicide is transported and sequestered into the cell vacuole or extracellular space, effectively removing it from the cytosol where it would interact with its target. farms.com
The evolution of enhanced metabolic activity can confer resistance to dicamba and may also lead to cross-resistance against other herbicides, even those with different modes of action that the weed population has never been exposed to. farms.comwisc.edu However, studies in some of the most problematic dicamba-resistant weed populations, such as in Chenopodium album (common lambsquarters) and Kochia scoparia, have concluded that enhanced metabolism is not the primary mechanism of resistance, pointing towards the significance of target-site alterations in these cases. researchgate.netmountainscholar.orgnih.gov
Table 1: Key Enzyme Families Implicated in Herbicide Metabolism
| Enzyme Family | Function in Herbicide Metabolism |
|---|---|
| Cytochrome P450s (P450s) | Catalyze Phase I oxidative degradation of herbicides. wisc.edu |
| Glutathione S-transferases (GSTs) | Catalyze Phase II conjugation of herbicides with glutathione. wisc.eduresearchgate.net |
| Glucosyltransferases (GTs) | Catalyze Phase II conjugation of herbicides with glucose. |
| ABC Transporters | Involved in Phase III transport of conjugated herbicides into the vacuole. researchgate.net |
Target-Site Resistance (e.g., Auxin Receptor Mutations)
Target-site resistance (TSR) is a major mechanism of evolved resistance to dicamba. cambridge.orgresearchgate.net This form of resistance arises from genetic mutations in the proteins that constitute the herbicide's molecular target. wisc.edu For synthetic auxin herbicides, the target is the auxin co-receptor complex, which includes the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins. oup.compnas.org
In susceptible plants, dicamba mimics the natural hormone auxin by acting as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. nih.gov This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, derepressing auxin-responsive genes and causing uncontrolled growth that results in plant death. researchgate.net
In resistant plants, specific mutations within the Aux/IAA proteins prevent or reduce the binding of dicamba to the co-receptor complex. researchgate.netnih.gov These mutations are often located in a highly conserved domain of the Aux/IAA protein known as the degron, which is essential for its interaction with the TIR1/AFB receptor. researchgate.netnih.gov By altering the structure of this binding site, the herbicide can no longer effectively promote the degradation of the Aux/IAA repressor, allowing the plant to survive.
Detailed research has identified several key mutations responsible for dicamba resistance in various weed species:
Kochia scoparia: A mutation in the IAA16 gene, resulting in a glycine (B1666218) (G) to asparagine (N) amino acid substitution within the degron motif, has been shown to confer strong resistance to dicamba. researchgate.netpnas.org
Chenopodium album: A novel mutation was identified in the degron motif of the IAA16 gene, where a glycine (G) is replaced by aspartic acid (D). nih.gov This single amino acid change was associated with a nearly 25-fold increase in dicamba resistance compared to susceptible populations. nih.gov
Sisymbrium orientale (Indian hedge mustard): Resistance to 2,4-D and cross-resistance to dicamba was conferred by an in-frame deletion of 27 nucleotides in the Aux/IAA2 gene. pnas.orgnih.gov This deletion removes nine amino acids from the degron tail, reducing the binding affinity for both natural and synthetic auxins with the TIR1 receptor. nih.gov
Table 2: Documented Target-Site Mutations Conferring Dicamba Resistance
| Weed Species | Gene | Mutation | Consequence |
|---|---|---|---|
| Kochia scoparia | IAA16 | Glycine to Asparagine (G-to-N) substitution in the degron region. cambridge.orgresearchgate.netpnas.org | Prevents effective binding of dicamba to the auxin co-receptor complex, conferring high levels of resistance. pnas.org |
| Chenopodium album | IAA16 | Glycine to Aspartic Acid (G-to-D) substitution in the degron motif. nih.gov | Results in a ~25-fold increase in resistance to dicamba. nih.gov |
Compound Names Mentioned
Table 3: List of Compounds
| Compound Name |
|---|
| 2,4-D (2,4-Dichlorophenoxyacetic acid) |
| Dicamba |
| Dicamba-[13C6] |
| Glutathione |
Implications and Future Research Directions
Advancing Environmental Risk Assessment through Mechanistic Understanding from [13C6] Studies
The use of Dicamba-[13C6] as an internal standard in analytical methodologies has revolutionized the accuracy and precision of dicamba (B1670444) residue detection in various environmental matrices. This enhanced analytical capability is fundamental to refining environmental risk assessments.
Detailed Research Findings:
Studies quantifying dicamba volatility have successfully employed Dicamba-[13C6] in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve trace-level detection in air samples. d-nb.infofrontiersin.orgcore.ac.uk This allows for a more accurate determination of off-target movement and exposure to non-target organisms. For instance, research has utilized this method to measure dicamba concentrations at various heights and distances from the application site, providing crucial data for modeling atmospheric transport. d-nb.info
The development of robust analytical methods using Dicamba-[13C6] enables the quantification of dicamba in complex matrices like soil and plant tissues with high accuracy. researchgate.net This is essential for understanding the persistence and bioavailability of dicamba in different environmental compartments. The insights gained from these precise measurements are invaluable for regulatory agencies like the U.S. Environmental Protection Agency (EPA) in establishing protocols to minimize spray drift and off-target effects. isotope.com
Future research should focus on expanding the use of Dicamba-[13C6] in field-scale studies under diverse environmental conditions to build more comprehensive and predictive risk assessment models.
Interactive Data Table: Quantification of Dicamba in Air Samples Using [13C6] Internal Standard
Below is a representative table illustrating the type of data obtained from studies using Dicamba-[13C6] for accurate quantification of airborne dicamba residues.
| Time After Application (hours) | Sample Height (meters) | Dicamba Concentration (ng/m³) |
| 1 | 0.5 | 150 |
| 1 | 1.5 | 120 |
| 12 | 0.5 | 50 |
| 12 | 1.5 | 35 |
| 24 | 0.5 | 15 |
| 24 | 1.5 | 10 |
This table is a hypothetical representation based on trends observed in volatility studies.
Informing Strategies for Remediation and Management of Dicamba Residues
Understanding the degradation pathways of dicamba is paramount for developing effective remediation strategies for contaminated soil and water. While many foundational studies have used radiolabeled dicamba (¹⁴C-Dicamba), the principles and findings can be extended to the application of stable isotopes like ¹³C.
Detailed Research Findings:
Microbial degradation is a key process in the dissipation of dicamba in soil. mdpi.com Studies have identified major metabolites such as 3,6-dichlorosalicylic acid (DCSA) and 5-hydroxy dicamba. nih.gov The rate of degradation is influenced by soil properties, including organic matter content, which can affect microbial activity. mdpi.com Research using ¹⁴C-Dicamba has shown that microorganisms play a significant role in the formation and subsequent release of non-extractable residues in soil. researchgate.netresearchgate.net
The application of Stable Isotope Probing (SIP) with ¹³C-labeled compounds has proven to be a powerful technique for identifying the specific microorganisms responsible for the degradation of pollutants. d-nb.infofrontiersin.orgresearchgate.net Although direct SIP studies with Dicamba-[13C6] are not yet widespread, this approach holds immense potential. By tracing the flow of the ¹³C label from Dicamba-[13C6] into the DNA, RNA, or phospholipids (B1166683) of soil microorganisms, researchers can pinpoint the key microbial players in dicamba degradation. This knowledge can be harnessed to develop bioremediation strategies, such as bioaugmentation with specific dicamba-degrading microbes.
Future research should prioritize SIP studies with Dicamba-[13C6] to create a functional link between microbial community composition and dicamba degradation rates under various environmental conditions.
Developing Sustainable Weed Management Approaches based on Dicamba Metabolism Insights
The efficacy and selectivity of dicamba are intrinsically linked to its metabolism within different plant species. Tolerant plants, such as grasses, can rapidly metabolize dicamba into non-toxic compounds, whereas susceptible broadleaf weeds are unable to do so effectively. core.ac.uk
Detailed Research Findings:
Metabolism studies, often employing radiolabeled dicamba, have elucidated the primary pathways of detoxification in tolerant plants, which typically involve hydroxylation followed by conjugation with glucose. core.ac.uk In contrast, susceptible plants exhibit limited metabolism, leading to the accumulation of the active herbicide and subsequent phytotoxicity. core.ac.uk The rate of metabolism can also be influenced by the presence of other herbicides, with some studies showing that tank-mixing with compounds like glufosinate (B12851) can inhibit dicamba metabolism in certain weeds. researchgate.net
By using Dicamba-[13C6], researchers can conduct more detailed metabolic profiling in various weed species. This can help in understanding the biochemical basis of natural tolerance and can inform the development of more sustainable weed management practices. For example, identifying the specific enzymes and metabolic pathways involved in dicamba detoxification could lead to the development of crop varieties with enhanced metabolic capabilities, thereby improving crop safety. Furthermore, understanding the metabolic fate of dicamba in different weed species can help in designing more effective herbicide rotation programs to mitigate the evolution of resistance.
Future research should focus on comparative metabolomics using Dicamba-[13C6] in a wide range of weed species to build a comprehensive database of metabolic pathways and rates.
Potential for Novel Herbicide Resistance Technologies Derived from Degradation Pathway Research
The evolution of herbicide resistance in weeds is a major threat to agricultural productivity. researchgate.net Understanding the mechanisms of resistance is crucial for developing strategies to manage resistant weeds and to create new herbicide-tolerant crop technologies.
Detailed Research Findings:
Mechanisms of dicamba resistance in weeds can include target-site mutations, reduced translocation, or enhanced metabolism. researchgate.netnih.govnih.gov While some research has investigated the physiological basis of resistance, the use of isotopically labeled dicamba to trace its fate in resistant versus susceptible biotypes can provide definitive evidence of the resistance mechanism. For instance, studies with ¹⁴C-dicamba have been used to compare uptake, translocation, and metabolism in resistant and susceptible kochia populations. researchgate.net
The insights gained from studying microbial degradation pathways of dicamba also present opportunities for developing novel herbicide resistance technologies. The discovery of genes encoding for dicamba-degrading enzymes in microorganisms has led to the development of dicamba-resistant crops through genetic engineering. hh-ra.org These crops express microbial enzymes that rapidly detoxify dicamba, conferring a high level of resistance.
Future research utilizing Dicamba-[13C6] could focus on identifying novel microbial degradation pathways and the responsible genes. This could be achieved through SIP-based studies in diverse environments. The discovery of new enzymes with high catalytic efficiency for dicamba degradation could pave the way for the development of next-generation herbicide-resistant crops with improved performance and environmental safety profiles.
Interactive Data Table: Dicamba Degradation Half-life in Different Soil Types
The following table, based on existing literature, illustrates the variability in dicamba's persistence, a factor that can be more accurately assessed using [¹³C₆] tracing methods.
| Soil Type | Organic Carbon (%) | Dicamba Half-life (days) |
| Sandy Loam | 1.2 | 14 |
| Silt Loam | 2.5 | 8 |
| Clay Loam | 3.1 | 6 |
This table is a generalized representation from soil degradation studies.
Q & A
Q. What is Dicamba-[13C6], and how does its isotopic labeling influence its physicochemical properties compared to unlabeled Dicamba?
Dicamba-[13C6] is a stable isotope-labeled variant of the herbicide Dicamba, where six carbon atoms are replaced with carbon-13. This labeling alters its molecular weight (from 221.04 g/mol to ~227.1 g/mol), which is critical for differentiation via mass spectrometry. Isotopic substitution does not significantly alter its chemical reactivity but enhances traceability in metabolic and environmental studies. Analytical techniques like LC-MS rely on mass shifts to distinguish labeled compounds from natural isotopes .
Q. What synthetic methodologies are commonly employed for the preparation of Dicamba-[13C6], and how do reaction conditions differ from non-isotopic variants?
Synthesis typically involves substituting natural carbon sources with 13C-enriched precursors during key steps, such as the methylation of 3,6-dichloro-2-methoxybenzoic acid. Reaction conditions (e.g., temperature, catalyst selection) are optimized to minimize isotopic dilution and ensure ≥98% isotopic purity. For example, using 13C-labeled methanol in esterification reactions requires stringent anhydrous conditions to prevent hydrolysis .
Q. What analytical techniques are most effective for quantifying Dicamba-[13C6] in complex biological matrices, and how do isotopic impurities affect data accuracy?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the gold standard. Key parameters include:
- Mass resolution : ≥30,000 to resolve 13C6 from natural isotopic clusters.
- Ionization mode : Electrospray ionization (ESI) in negative mode for enhanced sensitivity. Isotopic impurities (e.g., 13C5 or 13C7 contaminants) can skew quantitative results; thus, batch-specific purity certifications are essential for calibration .
Advanced Research Questions
Q. How can researchers design controlled experiments to trace Dicamba-[13C6] metabolism in plant systems while minimizing cross-contamination with endogenous compounds?
- Experimental design : Use axenic plant cultures to eliminate microbial interference.
- Controls : Include unlabeled Dicamba and solvent-only controls to identify background signals.
- Sampling : Collect time-series samples to track metabolite turnover.
- Validation : Confirm isotopic incorporation via NMR or tandem MS/MS to rule out matrix effects .
Q. What strategies are recommended for resolving discrepancies in isotopic enrichment data when using Dicamba-[13C6] in longitudinal environmental fate studies?
- Calibration : Use internal standards (e.g., Dicamba-d3) to normalize instrument drift.
- Statistical modeling : Apply kinetic isotope effect (KIE) corrections to account for differential degradation rates between labeled and unlabeled forms.
- Contamination checks : Regularly test soil and water samples for exogenous 13C sources, such as microbial respiration products .
Q. How should investigators optimize extraction protocols for Dicamba-[13C6] in soil-plant systems to balance recovery efficiency with isotopic integrity preservation?
- Extraction solvents : Acetonitrile-water (80:20) maximizes recovery without degrading the 13C label.
- Temperature : Maintain ≤40°C during extraction to prevent thermal decomposition.
- Cleanup steps : Use solid-phase extraction (SPE) with C18 cartridges to remove interfering lipids and pigments.
- Quality control : Spike samples with 13C6-labeled internal standards to monitor recovery rates .
Methodological Considerations
Q. What are the critical parameters for validating a mass spectrometry method to detect Dicamba-[13C6] in multi-compartment environmental models (e.g., air, water, soil)?
- Limit of detection (LOD) : ≤0.1 ng/g in soil and water.
- Matrix effects : Assess ion suppression/enhancement using post-column infusion.
- Cross-validation : Compare data with stable isotope probing (SIP) results to confirm environmental partitioning .
Q. How can isotopic dilution assays (IDAs) be adapted to quantify Dicamba-[13C6] adsorption kinetics in heterogeneous soil samples?
- Spike-and-recovery : Add known quantities of Dicamba-[13C6] to soil slurries and measure adsorption over time.
- Isotope ratio calculations : Use the 13C/12C ratio to differentiate adsorbed vs. free fractions.
- Model fitting : Apply Langmuir or Freundlich isotherms to predict binding affinity under varying pH and organic matter content .
Data Interpretation and Contradictions
Q. How should researchers address conflicting results in Dicamba-[13C6] degradation studies caused by variations in microbial community composition?
- Metagenomic profiling : Sequence microbial DNA/RNA to correlate degradation rates with taxa-specific activity.
- Microcosm experiments : Test multiple soil types to identify community-dependent metabolic pathways.
- Meta-analysis : Compare results with published studies on analogous compounds (e.g., 2,4-D-[13C6]) to isolate isotope-specific effects .
Q. What computational tools are available to model the long-term environmental persistence of Dicamba-[13C6] while accounting for isotopic fractionation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
